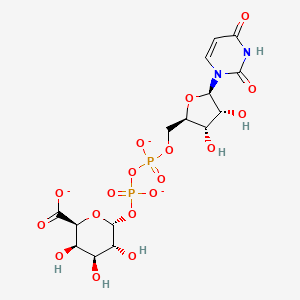

UDP-alpha-D-galacturonate(3-)

Description

Significance of Nucleotide Sugars as Activated Glycosyl Donors

Nucleotide sugars are the activated forms of monosaccharides, serving as the primary donors of sugar moieties in glycosylation reactions. wikipedia.orgcreative-proteomics.com These reactions, catalyzed by enzymes known as glycosyltransferases, are fundamental to the synthesis of a vast array of complex carbohydrates, including polysaccharides, glycoproteins, and glycolipids. nih.gov The "activation" of the sugar comes from the high-energy bond linking the sugar to the nucleoside diphosphate (B83284), which in the case of UDP-GalA is uridine (B1682114) diphosphate (UDP). wikipedia.orgcreative-proteomics.com This energetic state facilitates the transfer of the sugar to an acceptor molecule. wikipedia.org

The diversity of nucleotide sugars allows for the construction of complex and varied glycan structures that are crucial for cellular function and survival. nih.gov These structures are involved in cell-cell communication, immune recognition, and the formation of structural components like cell walls. nih.gov In humans, there are nine primary nucleotide sugars that act as glycosyl donors. wikipedia.orgcreative-proteomics.com

Uridine Diphosphate-Alpha-D-Galacturonate(3-) within the Nucleotide Sugar Metabolic Pool

UDP-GalA is an integral part of the nucleotide sugar metabolic pool, a complex network of interconnected biosynthetic and salvage pathways. wikipedia.orgwikipedia.org Its primary route of synthesis is through the epimerization of another nucleotide sugar, UDP-D-glucuronate (UDP-GlcA). nih.govnih.govoup.com This reversible reaction is catalyzed by the enzyme UDP-glucuronate 4-epimerase. wikipedia.org

The precursor, UDP-GlcA, is itself synthesized from UDP-glucose (UDP-Glc) by the enzyme UDP-glucose dehydrogenase (UGDH). nih.govnih.govdiva-portal.org This positions UDP-GalA downstream of UDP-Glc, a central and abundant nucleotide sugar in many organisms. frontiersin.org The synthesis of UDP-GalA is particularly prominent in plants, where D-galacturonate is a major component of pectic polysaccharides in the cell wall. nih.govoup.com

In some organisms, an alternative salvage pathway for UDP-GalA synthesis has been identified. For instance, UDP-sugar pyrophosphorylase can catalyze the formation of UDP-GalA from galacturonic acid 1-phosphate and UTP. epfl.ch This highlights the metabolic flexibility that ensures a steady supply of this crucial precursor.

The metabolic fate of UDP-GalA is primarily as a donor of galacturonic acid residues for the synthesis of polysaccharides. csic.es For example, in plants, it is essential for the formation of the homogalacturonan backbone of pectin (B1162225). frontiersin.org In bacteria, UDP-GalA contributes to the synthesis of capsular polysaccharides, which can be important virulence factors. csic.es

The intricate regulation of the enzymes involved in UDP-GalA metabolism ensures that its production is tightly controlled and responsive to the cell's needs for polysaccharide synthesis.

Structure

3D Structure

Properties

Molecular Formula |

C15H19N2O18P2-3 |

|---|---|

Molecular Weight |

577.26 g/mol |

IUPAC Name |

(2S,3R,4S,5R,6R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C15H22N2O18P2/c18-5-1-2-17(15(26)16-5)12-9(22)6(19)4(32-12)3-31-36(27,28)35-37(29,30)34-14-10(23)7(20)8(21)11(33-14)13(24)25/h1-2,4,6-12,14,19-23H,3H2,(H,24,25)(H,27,28)(H,29,30)(H,16,18,26)/p-3/t4-,6-,7+,8-,9-,10-,11+,12-,14-/m1/s1 |

InChI Key |

HDYANYHVCAPMJV-GXNRKQDOSA-K |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)C(=O)[O-])O)O)O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)C(=O)[O-])O)O)O)O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Uridine Diphosphate Alpha D Galacturonate 3

De Novo Synthesis Pathway

The primary route for the formation of UDP-alpha-D-galacturonate(3-) begins with the ubiquitous precursor, UDP-glucose. This de novo pathway involves a two-step enzymatic conversion.

Uridine (B1682114) Diphosphate-Glucose Oxidation by UDP-Glucose Dehydrogenase (UGD; EC 1.1.1.22) to Uridine Diphosphate-Glucuronic Acid (UDP-GlcA)

The initial and rate-limiting step in this pathway is the NAD+-dependent, two-fold oxidation of UDP-glucose to yield UDP-glucuronic acid (UDP-GlcA). nih.govresearchgate.netnih.govfrontiersin.org This reaction is catalyzed by the enzyme UDP-glucose dehydrogenase (UGD). researchgate.netebi.ac.uk The catalytic mechanism of UGD is complex and has been the subject of extensive research. It is generally accepted to proceed through a sequestered aldehyde intermediate. ubc.ca The process involves the oxidation of the primary alcohol at the C6 position of the glucose moiety to a carboxylic acid. nih.govebi.ac.uk This conversion requires two molecules of NAD+ for each molecule of UDP-glucose oxidized. nih.gov

The reaction is essentially irreversible and plays a pivotal role not only in providing the precursor for UDP-alpha-D-galacturonate(3-) but also for the synthesis of hemicellulose and other important polysaccharides. nih.govnih.gov UGD enzymes are found across a wide range of organisms, from bacteria to plants and mammals, highlighting their fundamental biological importance. nih.govebi.ac.uk In bacteria, for instance, UGD is essential for the formation of protective polysaccharide capsules. ebi.ac.uk In plants, UGD activity is critical for the synthesis of cell wall components. frontiersin.org

Uridine Diphosphate-Glucuronate 4-Epimerase (UGlcAE/GAE; EC 5.1.3.6) Catalysis of Uridine Diphosphate-Glucuronic Acid to Uridine Diphosphate-Alpha-D-Galacturonate(3-) Epimerization

The second and final step in the de novo synthesis is the reversible epimerization of UDP-glucuronic acid at the C4 position to form UDP-alpha-D-galacturonate(3-). nih.govnih.govwikipedia.orgqmul.ac.uk This reaction is catalyzed by UDP-glucuronate 4-epimerase (UGlcAE), also known as UDP-D-glucuronic acid 4-epimerase (GAE). nih.govnih.gov This enzyme belongs to the isomerase family, specifically the racemases and epimerases that act on carbohydrates. wikipedia.org The equilibrium of the reaction favors the formation of UDP-alpha-D-galacturonate(3-), with reported equilibrium constant values of approximately 1.9 in Arabidopsis. nih.govnih.gov

In plants, UGlcAE is encoded by a small gene family. nih.govnih.gov For example, in Arabidopsis thaliana, there are six isoforms of the UGlcAE gene. nih.govnih.gov Similarly, nine UGlcAE genes have been identified in tomato, distributed across eight chromosomes. dntb.gov.uaresearchgate.net These isoforms often exhibit distinct expression patterns in various tissues and at different developmental stages, suggesting specialized roles in providing UDP-alpha-D-galacturonate(3-) for the synthesis of specific pectic polysaccharides. oup.com The existence of multiple isoforms allows for fine-tuned regulation of pectin (B1162225) biosynthesis in response to developmental and environmental cues. nih.gov

Biochemical and genetic studies have shown that plant UGlcAEs are typically type-II membrane proteins. nih.govuga.edu They are localized to the endomembrane system, specifically the Golgi apparatus. nih.govresearchgate.netcusabio.comuniprot.org This localization is logical, as the Golgi is the primary site of pectin and hemicellulose biosynthesis. By being situated in the Golgi, UGlcAE can efficiently supply UDP-alpha-D-galacturonate(3-) to galacturonosyltransferases, the enzymes responsible for polymerizing galacturonic acid into pectin chains. nih.govuga.edu

Interconversion with Related Nucleotide Sugars

The biosynthesis of UDP-alpha-D-galacturonate(3-) is intricately linked to the metabolism of other nucleotide sugars. The UGlcAE-catalyzed reaction is reversible, allowing for the interconversion between UDP-glucuronic acid and UDP-alpha-D-galacturonate(3-). nih.gov This reversibility is a key feature of nucleotide sugar metabolism, enabling the cell to dynamically adjust the pools of different sugar precursors according to metabolic demands. nih.gov

UDP-glucuronic acid itself is a central branch point in nucleotide sugar metabolism. Besides its epimerization to UDP-alpha-D-galacturonate(3-), it can also be decarboxylated to form UDP-xylose, a precursor for xylan (B1165943) synthesis. uga.eduscience.gov Furthermore, UDP-glucose, the initial substrate for the de novo pathway, can be epimerized to UDP-galactose, which is essential for the synthesis of galactans and other cell wall polysaccharides. researchgate.net The interplay between these various enzymatic pathways, regulated by factors such as substrate availability and feedback inhibition, ensures a balanced supply of nucleotide sugars for the synthesis of the complex polysaccharide networks of the plant cell wall. nih.gov

Table 1: Key Enzymes in the De Novo Biosynthesis of UDP-alpha-D-galacturonate(3-)

| Enzyme Name | EC Number | Substrate | Product | Cofactor | Cellular Localization (Plants) |

| UDP-glucose dehydrogenase | 1.1.1.22 | UDP-glucose | UDP-glucuronic acid | NAD+ | Cytosol |

| UDP-glucuronate 4-epimerase | 5.1.3.6 | UDP-glucuronic acid | UDP-alpha-D-galacturonate(3-) | NAD+ | Golgi apparatus |

Reversibility of Uridine Diphosphate-Alpha-D-Galacturonate(3-) Epimerization Reactions

The epimerization of UDP-GlcA to UDP-GalA is a reversible reaction. nih.govnih.gov Studies on recombinant UDP-D-glucuronate 4-epimerase (GAE1) from Arabidopsis have shown that the enzyme establishes an equilibrium between UDP-D-galacturonate and UDP-D-glucuronate. nih.gov Specifically, the reaction reaches a 1.3:1 equilibrium ratio of UDP-D-galacturonate to UDP-D-glucuronate. oup.com Similarly, the UDP-GalUA C4-epimerase from Klebsiella pneumoniae (GlaKP) also catalyzes a reversible reaction, with the equilibrium favoring the formation of UDP-galacturonic acid over UDP-glucuronic acid in a 1.4:1 ratio. nih.gov This reversibility allows for the dynamic interconversion between the two nucleotide sugars, enabling the cell to respond to changing metabolic demands for pectin and other polysaccharide biosynthesis. nih.gov

Regulatory Mechanisms Governing Uridine Diphosphate-Alpha-D-Galacturonate(3-) Supply

The supply of UDP-GalA is tightly regulated to coordinate with the demands of polysaccharide synthesis. This regulation occurs at multiple levels, including feedback inhibition of key enzymes and the control of nucleotide sugar flux.

Feedback Inhibition of UGlcAE by Downstream Nucleotide Sugars (e.g., UDP-Xylose, UDP-Arabinose)

A significant regulatory mechanism is the feedback inhibition of UGlcAE by downstream products of the nucleotide sugar pathway. UDP-xylose (UDP-Xyl), a product derived from UDP-GlcA, is a potent inhibitor of UGlcAE in plants. nih.govoup.com For example, the recombinant GAE1 from Arabidopsis is strongly inhibited by UDP-Xyl. oup.com This inhibition is physiologically relevant as an accumulation of UDP-Xyl, which could occur when its utilization in hemicellulose synthesis is low, would downregulate the production of UDP-GalA for pectin synthesis, thereby balancing the precursor pools for different cell wall components. oup.com Similarly, UDP-arabinose (UDP-Ara) has also been shown to inhibit UGlcAE activity. nih.govuniprot.org The inhibitory effect of UDP-Xyl on UGlcAE varies among different plant species, with Poaceae UGlcAE enzymes showing a significantly lower Ki for UDP-xylose compared to Arabidopsis enzymes. ebi.ac.uk

| Regulatory Molecule | Enzyme Affected | Type of Regulation |

| UDP-Xylose | UGlcAE/GAE1 | Feedback Inhibition |

| UDP-Arabinose | UGlcAE | Feedback Inhibition |

| UDP-Xylose | UDP-Glc dehydrogenase (UGD) | Feedback Inhibition |

Enzymatic Transformations Directly Involving Uridine Diphosphate Alpha D Galacturonate 3

Uridine (B1682114) Diphosphate-Glucuronate 4-Epimerase (UGlcAE; EC 5.1.3.6)

Uridine diphosphate-glucuronate 4-epimerase (UGlcAE), also known as UDP-glucuronate 4-epimerase, is an enzyme that catalyzes the reversible conversion of UDP-alpha-D-glucuronate to UDP-alpha-D-galacturonate. wikipedia.org This enzyme belongs to the isomerase family, specifically the racemases and epimerases that act on carbohydrates and their derivatives. wikipedia.org The reaction is a critical step in the biosynthesis of pectic polysaccharides in plants and is also found in various other organisms. nih.govuniprot.org

UGlcAE exhibits a high degree of specificity for its substrate, UDP-glucuronic acid. Studies on the enzyme from Arabidopsis thaliana have shown no activity with other sugar nucleotides such as UDP-Galactose, UDP-Glucose, UDP-arabinose, UDP-Xylose, CDP-glucose, or GDP-mannose. uniprot.org The affinity of the enzyme for its substrate is reflected in its Michaelis constant (K_m). For the Arabidopsis thaliana enzyme, the K_m for UDP-glucuronate has been reported to be 0.72 mM. uniprot.org In contrast, the enzyme from Bacillus cereus displays a K_m of 0.36 ± 0.02 mM for UDP-glucuronic acid (UDP-GlcA). nih.gov For the reverse reaction, the K_m for UDP-galacturonic acid (UDP-GalA) was determined to be 0.89 ± 0.13 mM. nih.gov

| Organism | K_m (mM) |

|---|---|

| Arabidopsis thaliana | 0.72 |

| Bacillus cereus | 0.36 ± 0.02 |

The catalytic efficiency of UGlcAE is described by its catalytic rate constant (k_cat). For the UGlcAE from Bacillus cereus, the k_cat for the conversion of UDP-GlcA to UDP-GalA is 0.25 ± 0.01 s⁻¹. nih.govnih.gov For the reverse reaction, the conversion of UDP-GalA to UDP-GlcA, the k_cat is 0.32 ± 0.02 s⁻¹. nih.gov The catalytic efficiencies (k_cat/K_m) for the forward and reverse reactions are 0.71 mM⁻¹·s⁻¹ and 0.35 mM⁻¹·s⁻¹, respectively. nih.gov The equilibrium between UDP-glucuronate and UDP-D-galacturonate is established at a ratio of 1:1.9. uniprot.org

| Substrate | k_cat (s⁻¹) | K_m (mM) | k_cat/K_m (mM⁻¹·s⁻¹) |

|---|---|---|---|

| UDP-Glucuronic Acid | 0.25 ± 0.01 | 0.36 ± 0.02 | 0.71 |

| UDP-Galacturonic Acid | 0.32 ± 0.02 | 0.89 ± 0.13 | 0.35 |

The activity of UGlcAE is influenced by pH and temperature. The enzyme from Arabidopsis thaliana exhibits optimal activity at a pH of 7.5 and is active in a pH range of 6.8 to 8.2. uniprot.org Its activity is observed between temperatures of 20 and 55 degrees Celsius. uniprot.org The enzyme from Magallana gigas has an optimal temperature of 16°C but maintains good activity up to 37°C. mdpi.com For the enzyme from Bacillus cereus, activity was found to increase with temperature up to 37°C. researchgate.net

| Organism | Optimal pH | Active Temperature Range (°C) |

|---|---|---|

| Arabidopsis thaliana | 7.5 | 20 - 55 |

| Magallana gigas | Not specified | Optimal at 16, active up to 37 |

| Bacillus cereus | Not specified | Activity increases up to 37 |

UGlcAE requires nicotinamide adenine dinucleotide (NAD⁺) as a cofactor for its catalytic activity. wikipedia.org The enzyme from Bacillus cereus functions as a homodimer and contains one NAD⁺ molecule per subunit. nih.govnih.gov During the epimerization reaction, the enzyme-bound cofactor is retained in its oxidized form (≥ 97%) at a steady state. nih.govnih.gov The N-terminal domain of the enzyme contains paired Rossmann folds, which are responsible for tightly binding the NAD⁺ cofactor. wikipedia.org

The activity of UGlcAE can be affected by the presence of divalent cations. For the enzyme from the oyster Magallana gigas, the addition of Cu²⁺, Mn²⁺, and Zn²⁺ ions significantly reduces enzymatic activity. mdpi.com The lack of inhibition by EDTA suggests that metal ions are not required for the catalytic mechanism of this particular enzyme. mdpi.com

Polygalacturonate 4-Alpha-D-Galacturonosyltransferase Activity (EC 2.4.1.43)

Polygalacturonate 4-alpha-D-galacturonosyltransferase is a glycosyltransferase that utilizes UDP-D-galacturonate as a substrate for the synthesis of polygalacturonan, a major component of pectin (B1162225). wikipedia.orguniprot.org This enzyme catalyzes the transfer of a D-galacturonosyl residue from UDP-D-galacturonate to a (1,4-alpha-D-galacturonosyl)n acceptor molecule, extending the polysaccharide chain. wikipedia.org The systematic name for this enzyme is UDP-D-galacturonate:1,4-alpha-poly-D-galacturonate 4-alpha-D-galacturonosyltransferase. wikipedia.org This enzymatic activity is crucial for pectin biosynthesis in plants and is involved in cell wall formation. uniprot.org

Catalysis of Uridine Diphosphate-Alpha-D-Galacturonate(3-) Glycosyl Transfer to Polysaccharide Acceptors

The transfer of the galacturonic acid moiety from UDP-alpha-D-galacturonate(3-) to a growing polysaccharide chain is a fundamental process in the biosynthesis of pectins, which are major components of the plant cell wall. This reaction is catalyzed by a class of enzymes known as galacturonosyltransferases (GalATs).

The general mechanism involves the nucleophilic attack of a hydroxyl group on the acceptor polysaccharide at the anomeric carbon of the galacturonic acid residue of UDP-alpha-D-galacturonate(3-). This results in the formation of a glycosidic bond and the release of uridine diphosphate (B83284) (UDP). The reaction can be summarized as follows:

UDP-D-galacturonate + (1,4-alpha-D-galacturonosyl)n ⇌ UDP + (1,4-alpha-D-galacturonosyl)n+1 wikipedia.org

These enzymes are highly specific for both the donor substrate, UDP-alpha-D-galacturonate(3-), and the acceptor polysaccharide. The catalytic site of these enzymes is located within the lumen of the Golgi apparatus, which is the primary site of pectin biosynthesis nih.govnih.gov. This localization ensures that the newly synthesized pectic polysaccharides can be further modified and packaged for secretion to the cell wall.

Donor Substrate Utilization in Homogalacturonan Synthesis

Homogalacturonan (HG) is a linear polymer of α-1,4-linked D-galacturonic acid and is the most abundant pectic polysaccharide nih.gov. The synthesis of the HG backbone is entirely dependent on the availability of UDP-alpha-D-galacturonate(3-) as the activated sugar donor.

Galacturonosyltransferases, specifically homogalacturonan galacturonosyltransferases (HG-GalATs), catalyze the stepwise addition of galacturonic acid residues from UDP-alpha-D-galacturonate(3-) to the non-reducing end of a growing homogalacturonan chain. This elongation process is critical for determining the final length and, consequently, the physicochemical properties of the pectin polymer. The activated form of galacturonic acid, UDP-D-galacturonate, is synthesized in plants through the 4-epimerization of UDP-D-glucuronate nih.gov.

| Enzyme | EC Number | Function | Subcellular Localization |

|---|---|---|---|

| Polygalacturonate 4-alpha-galacturonosyltransferase (GAUT1) | 2.4.1.43 | Catalyzes the transfer of galacturonic acid from UDP-alpha-D-galacturonate to homogalacturonan. | Golgi apparatus |

| UDP-D-glucuronate 4-epimerase (GAE) | 5.1.3.6 | Synthesizes UDP-D-galacturonate from UDP-D-glucuronate. | Golgi apparatus |

Functional Annotation and Gene Ontology of Galacturonosyltransferases

Galacturonosyltransferases belong to the Glycosyltransferase Family 8 (GT8) in the Carbohydrate-Active enZYmes (CAZy) database. The Gene Ontology (GO) project provides a structured vocabulary to describe the functions of genes and proteins. For galacturonosyltransferases, the relevant GO terms provide a hierarchical description of their molecular function, biological process, and cellular component.

Molecular Function:

GO:0008378 - galactosyltransferase activity: This is a broad category for enzymes that transfer a galactosyl group.

GO:0016757 - transferase activity, transferring glycosyl groups: A more general parent term.

polygalacturonate 4-alpha-galacturonosyltransferase activity: A more specific term for the enzymes involved in homogalacturonan synthesis uniprot.org.

Biological Process:

homogalacturonan biosynthetic process: This term describes the synthesis of homogalacturonan uniprot.orguniprot.org.

pectin biosynthetic process: A broader term encompassing the synthesis of all pectic polysaccharides uniprot.org.

Cellular Component:

Golgi apparatus: The primary location of these enzymes uniprot.orguniprot.org.

Golgi membrane: Specifically, the enzymes are associated with the Golgi membranes uniprot.orguniprot.org.

In the model plant Arabidopsis thaliana, a large family of genes, designated as GAUT (Galacturonosyltransferase) and GATL (GAUT-like), have been identified and are predicted to be involved in pectin biosynthesis nih.gov.

| GO Aspect | GO Term | GO ID |

|---|---|---|

| Molecular Function | polygalacturonate 4-alpha-galacturonosyltransferase activity | GO:0016761 |

| Biological Process | homogalacturonan biosynthetic process | GO:0010396 |

| Cellular Component | Golgi apparatus | GO:0005794 |

Uridine Diphosphate-D-Galacturonate Decarboxylase (EC 4.1.1.67)

Catalysis of Uridine Diphosphate-D-Galacturonate to Uridine Diphosphate-L-Arabinose Conversion

Uridine diphosphate-D-galacturonate decarboxylase is an enzyme that catalyzes the irreversible decarboxylation of UDP-D-galacturonate to produce UDP-L-arabinose and carbon dioxide. This enzyme belongs to the family of lyases, specifically the carboxy-lyases, which cleave carbon-carbon bonds wikipedia.org.

The reaction is as follows:

UDP-D-galacturonate → UDP-L-arabinose + CO₂ qmul.ac.uk

This enzymatic step is crucial as it represents a key branch point in nucleotide sugar metabolism, diverting the flow of UDP-activated sugars towards the synthesis of arabinose-containing polymers.

Role in Nucleotide Sugar Metabolism and L-Arabinose Biosynthesis

UDP-D-galacturonate decarboxylase plays a vital role in the de novo biosynthesis of L-arabinose, a major component of various plant cell wall polysaccharides, including arabinans, arabinogalactans, and rhamnogalacturonan I. The synthesis of UDP-L-arabinose from UDP-D-glucose involves a series of enzymatic reactions, with the decarboxylation of UDP-D-galacturonate being a committed step.

The activity of UDP-D-galacturonate decarboxylase is thus essential for providing the necessary precursors for the synthesis of a significant portion of the plant cell wall matrix. The regulation of this enzyme is likely important for controlling the flux of nucleotide sugars and thereby influencing the composition and architecture of the cell wall during plant growth and development.

Biological Roles and Physiological Significance of Uridine Diphosphate Alpha D Galacturonate 3

Precursor in Plant Cell Wall Polysaccharide Synthesis

In the kingdom Plantae, UDP-GalA is the direct donor of galacturonic acid (GalA) residues for the synthesis of pectin (B1162225), a major structural component of the primary cell wall. The synthesis of UDP-GalA itself is a crucial metabolic step, primarily occurring through the 4-epimerization of UDP-D-glucuronic acid (UDP-GlcA), a reaction catalyzed by UDP-D-glucuronate 4-epimerase. This enzymatic conversion is essential for providing the necessary precursors for pectin biosynthesis, which predominantly takes place in the Golgi apparatus.

Pectin is comprised of several distinct polysaccharide domains, and UDP-GalA is integral to the formation of the backbones of the three major pectic polysaccharides:

Homogalacturonan (HG): This is the most abundant pectic polysaccharide, constituting a simple homopolymer of α-(1→4)-linked D-galacturonic acid residues. The synthesis of the HG backbone is catalyzed by galacturonosyltransferases that utilize UDP-GalA as the substrate to elongate the growing polysaccharide chain.

Rhamnogalacturonan I (RG-I): The backbone of RG-I is characterized by a repeating disaccharide unit of [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→]n. nih.govresearchgate.net The polymerization of this backbone requires the sequential action of two distinct glycosyltransferases: a rhamnosyltransferase and a galacturonosyltransferase, with the latter using UDP-GalA to add the galacturonic acid residues.

Rhamnogalacturonan II (RG-II): RG-II is the most structurally complex pectic polysaccharide, possessing a backbone of α-(1→4)-linked D-galacturonic acid residues, similar to HG. frontiersin.orgwikipedia.org However, this backbone is substituted with four complex side chains composed of 12 different types of monosaccharides. wikipedia.org UDP-GalA is the essential precursor for the formation of the galacturonic acid backbone of RG-II.

| Pectin Polysaccharide | Backbone Composition | Role of UDP-alpha-D-galacturonate(3-) |

| Homogalacturonan (HG) | α-(1→4)-linked D-galacturonic acid | Substrate for galacturonosyltransferases to synthesize the homopolymer chain. |

| Rhamnogalacturonan I (RG-I) | Repeating [→4)-α-D-GalA-(1→2)-α-L-Rha-(1→] disaccharide | Donates the D-galacturonic acid (GalA) residues for the backbone. |

| Rhamnogalacturonan II (RG-II) | α-(1→4)-linked D-galacturonic acid | Provides the galacturonic acid units for the backbone structure. frontiersin.orgwikipedia.org |

Beyond the major pectic polysaccharides, UDP-GalA is also the precursor for the galacturonan backbones of less abundant but structurally important pectin polymers. These include:

Xylogalacturonan: A modified form of homogalacturonan where the galacturonic acid backbone is substituted with xylose residues.

Apiogalacturonan: This polymer has a backbone composed of 1,4-linked α-D-galacturonic acid residues, which are substituted with apiosyl and di-apiosyl side chains. frontiersin.org The synthesis of this backbone is dependent on the availability of UDP-GalA.

The synthesis and utilization of UDP-GalA are tightly integrated with the metabolism of other nucleotide sugars within the plant cell. The primary precursor for UDP-GalA is UDP-D-glucuronic acid (UDP-GlcA), which itself is derived from the oxidation of UDP-glucose. nih.gov This places UDP-GalA synthesis within a broader network of nucleotide sugar interconversions that supply the building blocks for various cell wall components. For instance, UDP-GlcA is also a precursor for UDP-xylose and UDP-apiose, essential for hemicellulose and the side chains of RG-II, respectively. The regulation of enzymes such as UDP-D-glucuronate 4-epimerase is crucial for partitioning the flux of UDP-GlcA between the synthesis of UDP-GalA for pectin and other nucleotide sugars required for different polysaccharides, ensuring the coordinated assembly of the plant cell wall. nih.gov

Involvement in Bacterial Polysaccharide Biosynthesis

UDP-GalA is not exclusive to plants; it also plays a significant role in the biosynthesis of surface polysaccharides in various bacteria, contributing to their structural integrity and interaction with their environment.

In many Gram-negative bacteria, galacturonic acid is a constituent of the lipopolysaccharide (LPS), a major component of the outer membrane. The LPS molecule is critical for the bacterium's structural integrity and acts as a barrier against harmful substances. UDP-GalA serves as the activated donor of galacturonic acid residues for the biosynthesis of the core oligosaccharide and, in some cases, the O-antigen portion of the LPS. For example, in Klebsiella pneumoniae, galacturonic acid residues in the LPS core are crucial for outer membrane stability, and the synthesis of these residues depends on the availability of UDP-GalA. nih.gov Similarly, in Rhizobium leguminosarum, galacturonic acid is a major component of both the core and lipid A regions of the LPS, and mutants unable to synthesize UDP-GalA exhibit altered LPS structures. nih.gov

Galacturonic acid is also found in the capsular polysaccharides of certain Gram-positive bacteria. These capsules are external layers that envelop the bacterial cell, playing roles in virulence, protection against the host immune system, and adhesion. The synthesis of these galacturonic acid-containing capsular polysaccharides requires UDP-GalA as the sugar donor. A notable example is Streptococcus pneumoniae serotype 1, where galacturonic acid is a component of its capsule. nih.gov The enzymatic machinery to produce UDP-GalA is therefore essential for the formation of these protective capsular structures.

| Bacterial Component | Bacterial Type | Role of UDP-alpha-D-galacturonate(3-) |

| Lipopolysaccharide (LPS) | Gram-Negative | Donates galacturonic acid for the core oligosaccharide and O-antigen synthesis. nih.gov |

| Capsular Polysaccharide | Gram-Positive | Provides galacturonic acid for the synthesis of the protective outer capsule. nih.gov |

Contribution to Other Complex Carbohydrates and Glycan Structures (e.g., Arabinogalactan Proteins)

Uridine (B1682114) diphosphate-alpha-D-galacturonate(3-) (UDP-GalA) serves as the activated donor of D-galacturonic acid (GalA) for the biosynthesis of various polysaccharides. While its primary role is in the formation of pectic polysaccharides in plants, GalA is also recognized as a minor component of certain plant arabinogalactan proteins (AGPs) nih.gov. AGPs are a highly diverse class of hydroxyproline-rich glycoproteins found on the cell surface, in the cell wall, and as secreted molecules, involved in various aspects of plant growth and development.

Research has provided evidence linking the synthesis of UDP-GalA to the glycosylation of AGPs. Enzymes known as UDP-glucuronate 4-epimerases (GAEs), which catalyze the conversion of UDP-glucuronic acid (UDP-GlcA) to UDP-GalA, have been found to co-localize with AGP glycosyltransferases (GTs) nih.gov. Specifically, in Arabidopsis thaliana, the epimerases GAE1 and GAE6 were observed to be in the same small cellular compartments as AtGALT31A, an AGP galactosyltransferase nih.gov. This co-localization suggests a coordinated mechanism to supply UDP-GalA for the synthesis of specific AGP structures, such as a recently reported AGP form that is covalently linked to pectin, known as APAP1 nih.gov. The provision of UDP-GalA by these epimerases in close proximity to the glycosyltransferases may be crucial for the efficient and regulated incorporation of galacturonic acid into the complex glycan structures of these proteins nih.gov.

Table 1: Enzymes Involved in UDP-alpha-D-galacturonate(3-) Provision for Arabinogalactan Protein Synthesis

| Enzyme Name | Abbreviation | Function | Relevance to AGPs |

| UDP-glucuronate 4-epimerase | GAE | Catalyzes the reversible epimerization of UDP-GlcA to UDP-GalA. nih.govnih.gov | Co-localizes with AGP glycosyltransferases, suggesting a direct role in providing UDP-GalA for AGP synthesis. nih.gov |

| Arabinogalactan Protein Galactosyltransferase | AtGALT31A | Transfers galactose residues to the AGP protein backbone. | Co-localizes with GAE1 and GAE6, indicating a shared site of action for AGP modification. nih.gov |

Broader Implications in Carbohydrate Metabolism and Cellular Homeostasis Across Organisms

UDP-alpha-D-galacturonate(3-) is a key intermediate situated within the broader network of nucleotide sugar metabolism, which is fundamental for cellular homeostasis in plants, bacteria, and other organisms nih.govwikipedia.org. Its synthesis is intricately linked to central carbohydrate pathways, originating from UDP-glucose (UDP-Glc), a pivotal molecule in sugar metabolism portlandpress.comnih.gov. The metabolic pathway involves two main enzymatic steps: the oxidation of UDP-Glc to UDP-GlcA by UDP-glucose 6-dehydrogenase, followed by the reversible 4-epimerization of UDP-GlcA to UDP-GalA, catalyzed by UDP-glucuronate 4-epimerase nih.govnih.gov.

The reversible nature of the epimerization reaction allows for a dynamic equilibrium between the pools of UDP-GlcA and UDP-GalA, enabling the cell to respond to varying demands for different polysaccharides nih.gov. UDP-GlcA itself is a central precursor for multiple pathways, including the synthesis of UDP-xylose, which is essential for hemicellulose biosynthesis nih.govnih.govresearchgate.net. Therefore, the regulation of UDP-glucuronate 4-epimerase activity is critical for maintaining the balance of nucleotide sugar precursors required for the synthesis of major cell wall components like pectin and hemicellulose.

Table 2: Metabolic Pathway to UDP-alpha-D-galacturonate(3-) and Its Regulatory Links

| Precursor | Enzyme | Product | Significance in Metabolism |

| UDP-glucose | UDP-glucose 6-dehydrogenase | UDP-glucuronic acid nih.govnih.gov | An irreversible step connecting central glucose metabolism to uronic acid pathways. nih.gov |

| UDP-glucuronic acid | UDP-glucuronate 4-epimerase | UDP-alpha-D-galacturonate(3-) nih.govwikipedia.org | A reversible reaction that balances the precursors for pectin and other polysaccharides. nih.gov |

| UDP-glucuronic acid | UDP-glucuronic acid decarboxylase | UDP-xylose nih.gov | A competing pathway for hemicellulose synthesis; its product, UDP-xylose, can inhibit UDP-GalA formation. nih.gov |

Advanced Research Methodologies and Approaches for Studying Uridine Diphosphate Alpha D Galacturonate 3

Analytical Techniques for Quantification and Identification

A variety of powerful analytical methods are employed to detect, separate, and quantify UDP-GalA from complex biological matrices. These techniques leverage the unique physicochemical properties of nucleotide sugars to achieve high sensitivity and specificity.

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry (LC-MS/MS) for Nucleotide Sugar Profiling

Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS) has become a leading technology for analyzing polar metabolites like nucleotide sugars. doi.orgrsc.org This method is particularly advantageous for separating highly hydrophilic compounds that are poorly retained on traditional reversed-phase columns. creative-biolabs.comoup.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, facilitating the retention of polar analytes. oup.com

In the context of nucleotide sugar profiling, HILIC-LC-MS/MS offers high sensitivity and the ability to separate isobaric species, which are compounds with the same mass but different structures. doi.org For instance, a ZIC-HILIC-based LC-ESI-MS/MS method has been successfully used to detect and quantify 12 different nucleotide sugars, including UDP-GalA, at femtomole levels. doi.org The use of tandem mass spectrometry (MS/MS) enhances selectivity and is crucial for the targeted and sensitive profiling of metabolites in complex biological samples. doi.org The optimization of mobile phase composition, such as the use of ammonium (B1175870) acetate (B1210297) buffers, is critical for achieving good peak shape and separation. doi.orgnih.gov

Table 1: HILIC-LC-MS/MS Parameters for Nucleotide Sugar Analysis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Zwitterionic (ZIC) or aminopropyl (Luna NH2) columns are commonly used. doi.org | doi.org |

| Mobile Phase | A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium acetate or ammonium carbonate) is typically employed. doi.orgnih.gov | doi.orgnih.gov |

| Detection | Electrospray ionization (ESI) in negative mode is standard for nucleotide sugar analysis, coupled with a triple-quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode for high selectivity. doi.org | doi.org |

| Quantification | Achieves low femtomole detection limits with a wide linear response range. doi.org | doi.org |

Ion-Exchange Chromatography for Separation and Quantification of Nucleotide Sugars

Ion-exchange chromatography (IEC) is a well-established technique for the separation and quantification of charged molecules, including nucleotide sugars which possess negatively charged phosphate (B84403) groups. creative-biolabs.comthermofisher.com High-performance anion-exchange chromatography (HPAEC) is particularly effective for this purpose. creative-biolabs.com

One method utilizes a Dionex CarboPac PA1 anion-exchange column for the high-resolution separation of seven different nucleotide sugars. thermofisher.com This column is stable over a wide pH range and allows for efficient separation with manually prepared eluents, followed by UV detection. thermofisher.com While HPAEC is a powerful tool, challenges can arise with the separation of isobaric nucleotide sugars, and some methods may have long run times. thermofisher.com However, modern IEC methods have been developed to overcome these limitations, providing good resolution and precision. thermofisher.com

Capillary Electrophoresis for Nucleotide Sugar Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the analysis of complex mixtures of structurally similar compounds like nucleotide sugars in cell extracts. researchgate.netnih.gov CE offers advantages over HPLC, including insensitivity to complex sample matrices. researchgate.netnih.gov In a typical CE setup for nucleotide sugar analysis, an uncoated fused-silica capillary is used with a background electrolyte such as sodium tetraborate. nih.gov

The method has been successfully applied to identify and quantify multiple nucleotide sugars in Chinese Hamster Ovary (CHO) cell extracts. nih.gov The use of dynamic coating procedures can enhance reproducibility by ensuring consistent migration times, which is crucial for unambiguous peak identification. researchgate.netnih.gov Multiplexed CE (MP-CE) has also been introduced as a high-throughput analytical tool for the rapid optimization of multi-enzyme cascade reactions for nucleotide sugar synthesis. nih.govsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) for Reaction Product Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for monitoring the progress of enzymatic reactions involving UDP-GalA. nih.govmdpi.com It is frequently employed to assay the activity of enzymes such as UDP-D-glucuronic acid 4-epimerase, which catalyzes the interconversion of UDP-glucuronic acid (UDP-GlcA) and UDP-GalA. nih.govmdpi.com

In a typical assay, the reaction mixture is analyzed by HPLC to separate the substrate and product, allowing for their quantification. nih.govmdpi.com For example, the formation of UDP-GalA from UDP-GlcA can be monitored using an ion-pair reversed-phase HPLC method. oup.com The use of a C18 column with a suitable ion-pairing reagent in the mobile phase allows for the separation of these highly polar compounds. oup.comnih.gov The separated nucleotide sugars are then detected by UV absorbance, typically around 260-262 nm. creative-biolabs.comthermofisher.com This approach has been instrumental in characterizing the kinetic properties of enzymes involved in UDP-GalA metabolism. nih.govnih.gov

Table 2: HPLC Conditions for Monitoring UDP-Glucuronate 4-Epimerase Activity

| Parameter | Description | Reference |

|---|---|---|

| Column | C18 reversed-phase column | oup.comnih.gov |

| Mobile Phase | Ion-pairing reagent (e.g., tetraethylammonium (B1195904) acetate) in an aqueous buffer with an acetonitrile gradient. oup.com | oup.com |

| Detection | UV absorbance at 254-262 nm | thermofisher.comnih.gov |

| Application | Monitoring the conversion of UDP-GlcA to UDP-GalA to determine enzyme kinetics. nih.govmdpi.com | nih.govmdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Reaction Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of reaction products in studies of UDP-GalA metabolism. nih.gov While chromatographic techniques can separate and quantify compounds, NMR provides detailed structural information.

For instance, 1H-NMR has been used to follow the enzymatic conversion of UDP-glucose to UDP-GlcA in real-time, observing the decrease in substrate signals and the simultaneous increase in product signals. nih.gov Similarly, 13C-NMR spectroscopy, often using 13C-enriched substrates, offers a highly sensitive method for the direct structural characterization of polysaccharides synthesized in vitro using UDP-sugars as donors. oup.comoup.com This technique provides unequivocal identification of the newly synthesized glycan and can also yield information about the three-dimensional structure of the polymer. oup.comoup.com Saturation Transfer Difference (STD) NMR has also been employed to study the binding of UDP-sugars to enzymes, providing insights into the substrate and product binding patterns during the catalytic event. rsc.org

Recombinant Expression and Biochemical Characterization of Enzymes Interconverting/Utilizing Uridine (B1682114) Diphosphate-Alpha-D-Galacturonate(3-)

The study of enzymes that produce or utilize UDP-GalA is fundamental to understanding its biological roles. This often involves the heterologous expression of the enzyme-encoding genes in suitable host systems, followed by purification and detailed biochemical characterization.

A key enzyme in UDP-GalA metabolism is UDP-D-glucuronic acid 4-epimerase (UGlcAE), which catalyzes the reversible epimerization of UDP-GlcA to UDP-GalA. nih.govuniprot.org Genes encoding this enzyme have been identified in various organisms, including Arabidopsis thaliana, Ornithogalum caudatum, and Bacillus cereus. nih.govmdpi.comnih.gov

For biochemical characterization, these genes are often cloned into expression vectors and introduced into host organisms like Escherichia coli or Pichia pastoris. nih.govmdpi.comnih.gov The recombinant enzymes are then purified and their activity is assayed, typically using HPLC to monitor the interconversion of UDP-GlcA and UDP-GalA. nih.govmdpi.com

These studies have revealed important properties of UGlcAEs, such as their optimal pH and temperature, kinetic parameters (K_m and k_cat), and substrate specificity. nih.govoup.comnih.gov For example, the Arabidopsis GAE1 enzyme was found to have a pH optimum of 7.6 and an apparent K_m of 0.19 mM for UDP-GlcA. oup.com It was also shown to be inhibited by UDP-xylose, suggesting a potential regulatory mechanism for pectin (B1162225) biosynthesis. nih.govoup.com Similarly, the characterization of a UGlcAE from Hericium erinaceus revealed optimal activity at pH 6.0 and 30°C. nih.gov

Table 3: Examples of Recombinantly Expressed and Characterized UDP-Glucuronate 4-Epimerases

| Enzyme Source | Expression Host | Key Findings | Reference |

|---|---|---|---|

| Arabidopsis thaliana (AtUGlcAE1) | Pichia pastoris | Type II membrane protein, K_m for UDP-GlcA of 720 µM, optimal pH 7.5, inhibited by UDP-Xyl and UDP-Ara. nih.govuniprot.org | nih.govuniprot.org |

| Arabidopsis thaliana (GAE1) | Pichia pastoris | K_m of 0.19 mM for UDP-GlcUA, pH optimum of 7.6, strongly inhibited by UDP-Xyl. oup.com | oup.com |

| Ornithogalum caudatum (OcUGlcAE3) | Pichia pastoris | Both supernatant and microsomal fractions showed epimerase activity. mdpi.com | mdpi.com |

| Bacillus cereus (BcUGlcAE) | Escherichia coli | Optimal activity at 55°C and pH 8.2, can also utilize TDP-sugars. nih.gov | nih.gov |

| Hericium erinaceus (A6180) | Escherichia coli | Optimal activity at pH 6.0 and 30°C, multifunctional enzyme activity suggested. nih.gov | nih.gov |

Functional Cloning and Heterologous Protein Expression Systems (e.g., Pichia pastoris, E. coli)

Functional cloning and heterologous expression are fundamental techniques for characterizing enzymes that synthesize or modify UDP-alpha-D-galacturonate. These methods involve isolating the gene encoding a protein of interest and expressing it in a host organism that does not natively produce the enzyme. This allows for the production of large quantities of the purified enzyme for detailed biochemical studies.

Escherichia coli and Pichia pastoris are two of the most commonly used heterologous expression systems. E. coli is favored for its rapid growth and simple genetics, making it a workhorse for initial functional screening and protein production. For instance, a bacterial UDP-D-glucuronate 4-epimerase (Cap1J) from Streptococcus pneumoniae was successfully cloned and functionally expressed in E. coli. nih.gov This allowed for the initial characterization of an enzyme capable of producing UDP-alpha-D-galacturonate. Similarly, a UDP-glucosyltransferase from Beauveria bassiana was heterologously expressed in E. coli for purification and characterization. usu.edu

Pichia pastoris, a methylotrophic yeast, is particularly advantageous for expressing eukaryotic proteins, especially those that require post-translational modifications or are membrane-bound. For example, the Arabidopsis thaliana UDP-D-glucuronate 4-epimerase (GAE1), a type II membrane protein, was successfully expressed in P. pastoris. nih.gov This system was also used to express and characterize hydroxyproline (B1673980) galactosyltransferases (GALT5 and GALT2) from Arabidopsis, which are involved in arabinogalactan-protein glycosylation. science.gov The use of P. pastoris has also been optimized for the cost-effective production of industrial enzymes, such as a thermophilic endoglucanase. nih.gov

The choice of expression system can be critical. While E. coli is often the first choice, some plant or eukaryotic enzymes may not fold correctly or may lack necessary modifications when expressed in a prokaryotic host. In such cases, P. pastoris provides a eukaryotic environment that can lead to a functionally active protein.

| Host System | Advantages | Examples of Use in UDP-alpha-D-galacturonate Research |

| Escherichia coli | Rapid growth, well-understood genetics, high protein yields. | Functional expression of bacterial UDP-D-glucuronate 4-epimerases. nih.gov |

| Pichia pastoris | Eukaryotic expression system, capable of post-translational modifications, suitable for membrane proteins. | Expression of Arabidopsis UDP-D-glucuronate 4-epimerase (GAE1). nih.gov |

In Vitro Enzyme Assay Development and Optimization

Once an enzyme is successfully expressed and purified, its activity must be measured using an in vitro assay. The development and optimization of these assays are crucial for determining the enzyme's function, substrate specificity, and kinetic parameters.

For enzymes involved in UDP-alpha-D-galacturonate metabolism, assays are designed to measure the conversion of a substrate to a product. For example, to characterize UDP-D-glucuronate 4-epimerase (GAE1) from Arabidopsis expressed in Pichia pastoris, researchers developed an assay to measure the interconversion of UDP-D-glucuronate and UDP-alpha-D-galacturonate. nih.gov The reaction products were separated and quantified using techniques like high-performance liquid chromatography (HPLC) or capillary electrophoresis.

The optimization of these assays involves determining the ideal conditions for enzyme activity, such as pH, temperature, and the concentration of cofactors. For instance, the Arabidopsis GAE1 was found to have a pH optimum of 7.6. nih.gov Similarly, a UDP-glucose 6-dehydrogenase from Bacillus cereus showed optimal activity at 42°C and a pH of 9.0. nih.gov

A novel, versatile enzyme-coupled in vitro assay system was established for detecting the reactivity of UDP-sugar pyrophosphorylase (USP) in Leishmania major. tib.eu This highlights the continuous development of new techniques to study these enzymes. In some cases, microfluidic chip-based assays have been developed to determine kinetic parameters with a single experiment, offering a high-throughput approach to enzyme characterization. nih.gov

Determination of Enzyme Kinetic Parameters (K_m, k_cat)

These parameters are determined by measuring the initial reaction rate at various substrate concentrations and fitting the data to the Michaelis-Menten equation. For example, the Arabidopsis UDP-D-glucuronate 4-epimerase (GAE1) was found to have an apparent K_m of 0.19 mM for UDP-D-glucuronate. nih.gov Another study on a different isoform, AtUGlcAE1, reported a K_m of 720 µM for UDP-GlcA. nih.gov In contrast, a polygalacturonate 4-α-galacturonosyltransferase from tobacco cell cultures exhibited a much lower apparent K_m of approximately 8.9 µM for UDP-D-galacturonic acid. researchgate.net

The determination of these kinetic parameters is essential for understanding how enzymes function within metabolic pathways and how their activities might be regulated. For instance, the inhibition of an enzyme by other molecules can be quantified by measuring the changes in K_m and k_cat in the presence of the inhibitor.

| Enzyme | Source Organism | Substrate | K_m | k_cat |

| UDP-D-glucuronate 4-epimerase (GAE1) | Arabidopsis thaliana | UDP-D-glucuronate | 0.19 mM nih.gov | Not Reported |

| UDP-D-apiose/UDP-D-xylose synthase 1 (AXS1) | Arabidopsis thaliana | UDP-D-glucuronate | 7 µM uniprot.org | 0.3 min⁻¹ (with UDP-D-galacturonate) uniprot.org |

| Polygalacturonate 4-α-galacturonosyltransferase | Tobacco cell cultures | UDP-D-galacturonic acid | ~8.9 µM researchgate.net | Not Reported |

Genetic and Genomic Approaches

Genetic and genomic approaches provide powerful tools to study the in vivo roles of enzymes involved in UDP-alpha-D-galacturonate metabolism. These methods allow researchers to investigate the effects of gene loss or overexpression, determine where and when genes are expressed, and explore the evolutionary relationships between related genes.

Mutational Analysis and Phenotypic Characterization of Enzyme Gene Knockouts/Overexpression

Creating and analyzing mutants is a cornerstone of genetics. By disrupting or overexpressing a gene that encodes an enzyme in the UDP-alpha-D-galacturonate pathway, researchers can observe the resulting changes in the organism's phenotype. This provides strong evidence for the gene's function in a biological context.

For example, in Leishmania major, the targeted gene replacement of the UDP-sugar pyrophosphorylase (usp) gene was performed. tib.eu Analysis of the resulting mutants suggested a reduction in the galactosylation of the major surface polysaccharide, lipophosphoglycan (LPG), supporting a role for this enzyme in the UDP-galactose pathway. tib.eu

In Arabidopsis, the analysis of mutants has been instrumental in understanding the function of genes involved in cell wall biosynthesis. For instance, while single mutants in the AXS1 gene, which encodes a UDP-D-apiose/UDP-D-xylose synthase, showed no visible morphological differences, plants lacking both AXS1 and its homolog AXS2 were not viable. uniprot.org This indicates that these genes have redundant but essential functions. Similarly, the analysis of single and double mutants for the hydroxyproline galactosyltransferases GALT2 and GALT5 revealed their redundant roles in arabinogalactan-protein glycosylation and their importance for normal plant growth and development. science.gov

Reporter Gene Studies for Tissue-Specific and Developmental Expression Profiling

Reporter genes are used to visualize and quantify the expression of a gene of interest. wikipedia.org In this technique, the regulatory region (promoter) of the gene being studied is fused to a reporter gene, such as β-glucuronidase (GUS) or green fluorescent protein (GFP). The resulting construct is then introduced into the organism, and the expression of the reporter gene reveals the spatial and temporal expression pattern of the target gene.

This approach has been widely used to study the expression of genes involved in UDP-alpha-D-galacturonate metabolism in plants. For example, Arabidopsis plants transformed with a GAE1:GUS construct showed GUS expression in all tissues, indicating that the GAE1 gene is broadly expressed throughout the plant. nih.gov Similarly, reporter gene lines for the four functional UDP-glucose dehydrogenase (UGD) genes in Arabidopsis showed distinct tissue-specific expression patterns, with expression generally localized to growing tissues. oup.com These studies provide valuable insights into where the synthesis of UDP-glucuronic acid, the precursor to UDP-alpha-D-galacturonate, occurs in the plant.

Bioinformatics for Gene Family Identification, Sequence Analysis, and Phylogenetic Relationships

Bioinformatics plays a crucial role in modern biological research, enabling the analysis of large datasets of genomic and protein sequences. For the study of UDP-alpha-D-galacturonate metabolism, bioinformatics tools are used to:

Identify gene families: By searching sequence databases with a known enzyme sequence, researchers can identify homologous genes in the same or different organisms. For example, a bioinformatics approach was used to identify six homologs of a bacterial UDP-D-glucuronate 4-epimerase in the Arabidopsis genome, which were designated GAE1-GAE6. nih.gov Similarly, nine UDP-D-glucuronic acid 4-epimerase (UGlcAE) genes were identified in the tomato genome. researchgate.net

Analyze protein sequences: Bioinformatics tools can predict protein properties such as molecular weight, isoelectric point, transmembrane domains, and subcellular localization. For instance, the Arabidopsis GAE1 protein was predicted to be a type II membrane protein. nih.gov Analysis of the tomato UGlcAE proteins revealed that they contained one or two transmembrane domains. researchgate.net

Determine phylogenetic relationships: By aligning the sequences of related proteins, researchers can construct phylogenetic trees that illustrate their evolutionary relationships. This can provide clues about the functional diversification of gene families. A phylogenetic analysis of the UGlcAE gene family in tomato and other plant species divided the genes into several distinct groups. researchgate.net

These computational approaches are often the starting point for functional studies, providing hypotheses that can be tested experimentally using the biochemical and genetic methods described above.

Synthetic Glycan Tools and Chemical Biology Approaches

The study of Uridine Diphosphate-alpha-D-galacturonate(3-) (UDP-GalA) and its role in complex carbohydrate biosynthesis, particularly pectin, has been significantly advanced by the application of synthetic glycan tools and chemical biology methodologies. These approaches allow for the creation of molecular probes and modified substrates to investigate the enzymes and pathways involved in pectin synthesis with high precision. Key strategies include chemoenzymatic synthesis of UDP-GalA analogs and metabolic labeling with bioorthogonal reporters.

Chemoenzymatic Synthesis

Chemoenzymatic synthesis combines the flexibility of chemical synthesis with the high stereoselectivity and regioselectivity of enzymatic reactions. This approach is invaluable for producing UDP-GalA and its derivatives, which are often challenging to synthesize through purely chemical or biological means.

A primary enzymatic step leveraged in these syntheses is the 4-epimerization of UDP-D-glucuronic acid (UDP-GlcA) to UDP-D-galacturonic acid, a reaction catalyzed by UDP-D-glucuronate 4-epimerase (GAE). nih.gov Researchers have successfully cloned and characterized GAE from sources like Arabidopsis, providing a robust enzymatic tool. nih.govnih.gov Recombinant GAE establishes an equilibrium between UDP-GalA and UDP-GlcA, which can be manipulated to favor the production of UDP-GalA for in vitro studies of pectin biosynthesis. nih.govnih.gov

The synthesis of analogs often starts with chemically modified monosaccharides that are then converted into nucleotide sugars. For instance, analogs of N-acetylglucosamine-1-phosphate and N-acetylgalactosamine-1-phosphate have been chemically synthesized and then successfully converted to their corresponding UDP-sugar nucleotides using the GlmU uridyltransferase enzyme. acs.org Similar strategies can be applied to create fluorinated or otherwise modified versions of galacturonic acid, which can then be enzymatically converted to their UDP-sugar forms. These analogs serve as powerful tools, acting as inhibitors or probes to study the mechanisms of galacturonosyltransferases (GalATs), the enzymes that polymerize galacturonic acid into homogalacturonan, a major component of pectin. nih.gov For example, a chemoenzymatic method was used to prepare Uridine 5'-diphospho-(2-deoxy-2-fluoro)galactose (UDP-2FGal), which was found to be a competitive inhibitor of β-1,4-galactosyltransferase. nih.gov

Metabolic Labeling with Bioorthogonal Reporters

Metabolic labeling is a powerful chemical biology technique used to track the synthesis and localization of biomolecules within living cells. This method involves introducing a synthetic monosaccharide analog, containing a bioorthogonal chemical reporter (such as an azide (B81097) or an alkyne), into cells. caltech.edu The cell's metabolic machinery processes this analog and incorporates it into nascent glycans. The bioorthogonal reporter does not interfere with the biological system but can be specifically and efficiently tagged with a probe (e.g., a fluorescent dye or biotin) via click chemistry for visualization or affinity purification.

In the context of UDP-GalA, this would involve feeding cells a modified galacturonic acid precursor. This precursor would be intracellularly converted to its UDP-sugar donor form and subsequently incorporated into pectin by GalATs. While direct examples for UDP-GalA are emerging, the principle has been widely applied to other glycans. caltech.edu

A more traditional, yet foundational, approach is the use of radioisotopes. Studies have utilized radiolabeled UDP-[14C]-galacturonic acid as a precursor to trace the biosynthesis of pectin in plant cell extracts and microsomal membranes. researchgate.netnih.gov By supplying this labeled donor, researchers can quantify its incorporation into pectin polymers, study the activity of GalATs, and identify factors that influence pectin synthesis. researchgate.netnih.gov For example, significant incorporation of UDP-D-galacturonic acid into the pectin fraction of cotton fiber cell walls was observed, highlighting its importance in fiber elongation. nih.gov

Research Applications and Findings

The application of these synthetic and chemical biology tools has yielded significant insights into pectin biosynthesis.

Enzyme Characterization: Chemoenzymatically synthesized UDP-GalA and its analogs are crucial for in vitro assays to determine the substrate specificity, kinetics, and inhibition profiles of enzymes like GAE and GalATs. nih.govnih.govnih.gov

Pathway Elucidation: Metabolic labeling with radiolabeled precursors has been instrumental in confirming the role of UDP-GalA as the direct donor for the galacturonan backbone of pectin and in studying the regulation of this pathway. nih.gov

Functional Analysis: By adding specific pectin precursors like UDP-D-galacturonic acid to cell cultures, researchers have been able to demonstrate a direct link between the availability of these precursors and biological processes such as cotton fiber elongation and root hair growth in Arabidopsis. nih.gov

The tables below summarize some of the key tools and their applications in studying pathways involving UDP-alpha-D-galacturonate(3-).

Table 1: Chemoenzymatic and Synthetic Tools

| Tool/Method | Description | Enzyme(s) Used | Application/Finding | Reference(s) |

|---|---|---|---|---|

| Recombinant GAE | Enzymatic epimerization of UDP-D-glucuronic acid to produce UDP-D-galacturonic acid. | UDP-D-glucuronate 4-epimerase (GAE) | Production of UDP-GalA for in vitro glycosyltransferase assays; characterization of GAE kinetics and inhibition. | nih.govnih.gov |

| UDP-2FGal Synthesis | Chemoenzymatic synthesis of a fluorinated UDP-galactose analog. | Galactose-1-phosphate uridylyltransferase, Pyruvate kinase, Galactokinase | Served as a competitive inhibitor for β-1,4-galactosyltransferase, helping to probe the enzyme's transition state. | nih.gov |

| UDP-Sugar Analog Synthesis | Chemical synthesis of modified sugar-1-phosphates followed by enzymatic conversion to UDP-sugars. | GlmU uridyltransferase | Creation of a library of unnatural UDP-donors to study substrate specificity of glycosyltransferases for unnatural glycosaminoglycan synthesis. | acs.org |

Table 2: Metabolic Labeling Approaches

| Labeling Strategy | Description | Application/Finding | Reference(s) |

|---|---|---|---|

| Radiolabeling | Use of UDP-[14C]-galacturonic acid as a tracer. | Tracing the incorporation of galacturonic acid into pectin polymers; demonstrated that adding UDP-GalA to culture medium enhanced cotton fiber growth. | researchgate.netnih.gov |

| Bioorthogonal Reporters | General strategy involving feeding cells monosaccharides with chemical handles (e.g., azides, alkynes) for subsequent detection via click chemistry. | Allows for imaging and proteomic analysis of glycoconjugates. While specific examples for UDP-GalA are developing, it is a key methodology in glycoscience. | caltech.edu |

These advanced methodologies continue to be refined, promising deeper insights into the complex regulatory networks governing the synthesis and function of pectin and other glycans derived from UDP-alpha-D-galacturonate(3-).

Future Research Directions and Unresolved Questions in Uridine Diphosphate Alpha D Galacturonate 3 Research

Elucidation of Complete Regulatory Networks Controlling Uridine (B1682114) Diphosphate-Alpha-D-Galacturonate(3-) Homeostasis

The maintenance of appropriate levels of UDP-GalA is crucial for plant growth and development. This homeostasis is achieved through a complex interplay of transcriptional, post-translational, and metabolic regulation. While some components of this network have been identified, a complete picture is far from realized.

Transcriptional Regulation: The expression of genes encoding enzymes in the UDP-GalA biosynthetic pathway is a key control point. For instance, in Arabidopsis thaliana, the four functional genes for UDP-glucose dehydrogenase (UGD), which catalyzes the formation of UDP-glucuronic acid (UDP-GlcA), the precursor to UDP-GalA, exhibit distinct tissue-specific expression patterns. oup.com Similarly, the six isoforms of UDP-D-glucuronate 4-epimerase (GAE), which converts UDP-GlcA to UDP-GalA, also show differential expression. researchgate.netfrontiersin.org Future research should focus on identifying the transcription factors that bind to the promoter regions of these genes and understanding how their activity is modulated by developmental and environmental cues. For example, analysis of the promoter of the human UDP-galactose:ceramide galactosyltransferase (CGT) gene, which is involved in glycosphingolipid biosynthesis, revealed multiple putative regulatory elements, suggesting complex, cell-type-specific transcriptional control. science.gov Similar in-depth promoter analyses for plant UGD and GAE genes are warranted.

Post-Translational Modifications: Post-translational modifications (PTMs) of biosynthetic enzymes offer another layer of rapid and reversible regulation. While PTMs like phosphorylation, ubiquitination, and acetylation are known to modulate the activity of enzymes like UDP-glucose pyrophosphorylase (UGPase), their role in regulating UGD and GAE is less understood. numberanalytics.com Investigating the PTM landscape of these enzymes under different conditions will provide valuable insights into the dynamic control of UDP-GalA pools.

Allosteric Regulation and Feedback Inhibition: Metabolic feedback is a direct and efficient means of controlling pathway flux. UDP-xylose, a downstream product of UDP-GlcA, is a known feedback inhibitor of UGD and GAE. oup.comnih.govnih.gov This suggests a mechanism to balance the production of precursors for different cell wall polysaccharides. researchgate.net However, the structural basis for this inhibition and the potential for other metabolites to act as allosteric regulators remain to be fully explored. The observation that UDP-rhamnose can also inhibit enzymes in the UDP-sugar pathway highlights the potential for complex cross-talk between different branches of nucleotide sugar metabolism. researchgate.net

Subcellular Compartmentation and Transport: The synthesis of UDP-GalA and its utilization in pectin (B1162225) biosynthesis are spatially separated processes. UDP-GalA is synthesized in the cytosol and then transported into the Golgi apparatus where pectin synthesis occurs. nih.gov The transporters responsible for moving UDP-GalA across the Golgi membrane are largely uncharacterized. Identifying these transporters and understanding their regulation is crucial for a complete model of UDP-GalA homeostasis.

Discovery and Characterization of Novel Enzymes and Pathways Associated with Uridine Diphosphate-Alpha-D-Galacturonate(3-) Metabolism

While the primary pathway for UDP-GalA synthesis from UDP-glucose is well-established, the existence of alternative or ancillary pathways cannot be ruled out. Furthermore, the full complement of enzymes involved in modifying and utilizing UDP-GalA is likely not yet known.

Alternative Biosynthetic Routes: In plants, UDP-GlcA, the direct precursor of UDP-GalA, can be synthesized via two independent pathways: the direct oxidation of UDP-glucose by UGD and the myo-inositol oxygenation pathway. oup.com The relative contribution of each pathway to the UDP-GalA pool under different physiological conditions is an area for further investigation. Additionally, the discovery of a novel D-galacturonate fermentation pathway in Lactobacillus suebicus that links initial reactions of the galacturonate-isomerase route with the phosphoketolase pathway suggests that alternative metabolic strategies for utilizing galacturonate exist in nature. frontiersin.org Exploring whether similar alternative pathways for UDP-GalA synthesis or interconversion exist in plants could reveal new layers of metabolic flexibility.

Characterization of Isoforms: The existence of multiple isoforms for key enzymes like UGD and GAE in organisms like Arabidopsis suggests functional specialization. researchgate.netoup.com While some studies have characterized the biochemical properties of individual isoforms, a comprehensive understanding of their specific roles in different tissues, developmental stages, and in response to environmental stimuli is lacking. oup.com For example, the four Arabidopsis UGD isoforms exhibit different affinities for UDP-glucose, suggesting they may play distinct regulatory roles in partitioning carbon between cell wall synthesis and other metabolic pathways. oup.com

Enzymes for Pectin Modification: UDP-GalA is the donor substrate for galacturonosyltransferases (GAUTs), the enzymes that polymerize galacturonic acid into the homogalacturonan backbone of pectin. While the GAUT family has been identified, the specific functions of many of its members and the enzymes responsible for further modifications of the pectin backbone, such as methylation and acetylation, are still being uncovered. The identification and characterization of these enzymes are essential for understanding how the fine structure of pectin is achieved and regulated.

Mechanistic Insights into Glycosyltransferase Substrate Specificity and Processivity in Complex Glycan Assembly

The synthesis of complex glycans like pectin requires a high degree of fidelity and control. Glycosyltransferases (GTs) must select the correct nucleotide sugar donor and acceptor substrates and, in many cases, act processively to build long polysaccharide chains. The molecular basis for this specificity and processivity is a major unresolved question in glycobiology.

Structural Basis of Substrate Recognition: High-resolution crystal structures of GTs in complex with their substrates are essential for understanding the molecular determinants of substrate specificity. For example, the crystal structure of human UDP-xylose synthase has provided insights into its three-step catalytic mechanism. science.gov Similar structural studies of galacturonosyltransferases will be invaluable for elucidating how they recognize UDP-GalA and the growing pectin chain. This knowledge can inform efforts to engineer GTs with altered substrate specificities for synthetic biology applications.

Factors Influencing Processivity: The processivity of a GT refers to its ability to perform multiple catalytic cycles without dissociating from its acceptor substrate. This is a critical feature for the synthesis of long polymers like pectin. The factors that influence GT processivity are not well understood but may include the enzyme's affinity for the growing glycan chain, its conformational dynamics, and its interaction with other proteins in the Golgi. Future research should aim to dissect the molecular mechanisms that govern the processivity of galacturonosyltransferases.

Role of the Golgi Environment: The Golgi apparatus provides a unique environment for glycan synthesis. The pH, ion concentrations, and membrane composition of the Golgi lumen can all influence the activity and specificity of GTs. Investigating how the Golgi environment modulates the function of galacturonosyltransferases will be important for understanding how pectin synthesis is regulated in vivo.

Applications in Synthetic Biology and Metabolic Engineering for Targeted Glycan Production

A deeper understanding of UDP-GalA metabolism and the enzymes involved opens up exciting possibilities for synthetic biology and metabolic engineering. By manipulating the expression and activity of key enzymes, it may be possible to produce novel glycans with tailored properties for a variety of applications.

Production of Bio-based Materials: Pectin is a valuable biopolymer with applications in the food, pharmaceutical, and cosmetic industries. By engineering the pectin biosynthetic pathway in plants or microbial systems, it may be possible to produce pectins with specific chain lengths, branching patterns, and degrees of methylation, leading to the development of new bio-based materials with improved functional properties.

Synthesis of Bioactive Oligosaccharides: Pectin-derived oligosaccharides have been shown to possess a range of biological activities, including prebiotic and immunomodulatory effects. Metabolic engineering could be used to produce specific oligosaccharides in large quantities for use as functional food ingredients or therapeutics.

Engineering Glycosylation in Heterologous Systems: The ability to control the synthesis of UDP-GalA and the activity of galacturonosyltransferases is essential for the production of glycoproteins with specific glycan structures in heterologous expression systems like yeast and mammalian cells. This is particularly important for the production of therapeutic proteins, as the attached glycans can significantly impact their efficacy and safety.

Q & A

Q. What experimental designs optimize the study of UDP-α-D-galacturonate(3−) in dynamic glycosylation pathways?

- Methodological Answer : Use pulse-chase labeling with C-galacturonate to track real-time incorporation into polysaccharides. Pair with gene co-expression networks (e.g., RNA-seq) to correlate enzyme activity with transcriptional regulation. For in vitro systems, employ microfluidic platforms to mimic cellular compartmentalization .

Q. How do researchers address discrepancies in reported enzymatic inhibition constants () for UDP-α-D-galacturonate(3−) analogs?

- Methodological Answer : Re-evaluate inhibition assays using homogeneous enzyme preparations and standardized buffer conditions (e.g., 50 mM Tris-HCl, 5 mM Mg). Perform isothermal titration calorimetry (ITC) to measure binding thermodynamics. Cross-validate with molecular docking simulations (e.g., AutoDock Vina) to assess ligand-enzyme interactions .

Safety and Handling

Q. What precautions are critical when handling UDP-α-D-galacturonate(3−) in aqueous solutions?

- Methodological Answer : Store lyophilized powder at −20°C under desiccation. Reconstitute in deionized water (pH 6.5–7.0) to prevent hydrolysis. Use PPE (gloves, goggles) due to potential irritant properties (inferred from related UDP-sugars; H315/H319 hazards). Monitor stability via periodic HPLC analysis .

Data Analysis and Interpretation

Q. How should researchers statistically validate quantitative differences in UDP-α-D-galacturonate(3−) levels across experimental conditions?

- Methodological Answer : Apply ANOVA with post-hoc Tukey tests for ≥3 groups. Normalize data to internal standards (e.g., deuterated UDP-glucose) in LC-MS workflows. Report confidence intervals (95% CI) and effect sizes. Address outliers via Grubbs’ test or robust statistical models (e.g., RANSAC regression) .

Experimental Replication and Validation

Q. What strategies ensure reproducibility in UDP-α-D-galacturonate(3−)-dependent enzyme assays?

- Methodological Answer : Pre-treat enzymes with phosphatase inhibitors (e.g., sodium orthovanadate) to prevent UDP hydrolysis. Include no-substrate controls and technical triplicates. Publish raw datasets (e.g., via Zenodo) and detailed protocols (e.g., buffer compositions, incubation times) .

Literature and Knowledge Gaps

Q. How can researchers identify understudied aspects of UDP-α-D-galacturonate(3−) metabolism using existing literature?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines. Map enzyme homologs via UniProt or KEGG databases. Prioritize gaps like non-plant systems (e.g., marine bacteria) or regulatory crosstalk with UDP-glucuronate pathways. Use citation chaining in Google Scholar to track seminal studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.